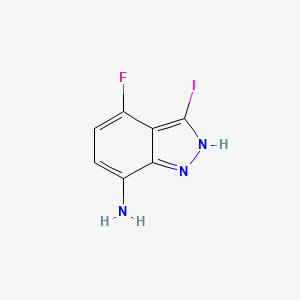

4-fluoro-3-iodo-2H-indazol-7-amine

描述

Significance of Indazole Scaffolds in Modern Chemical and Medicinal Research

The indazole core is a versatile building block in organic synthesis and is a key component in numerous compounds with a broad spectrum of pharmacological activities. rsc.orgnih.govnih.govresearchgate.net Its unique chemical properties, including the existence of tautomeric forms (1H- and 2H-indazoles), allow for diverse chemical modifications, leading to a wide range of biological effects. rsc.org Research has consistently shown that indazole-containing molecules exhibit activities such as anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nih.govrsc.orgorientjchem.org This has translated into the successful development of several FDA-approved drugs containing the indazole moiety for various therapeutic applications.

Overview of Substituted Indazole Derivatives in Academic Inquiry

The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov The introduction of different functional groups can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. For instance, the addition of halogen atoms, such as fluorine and iodine, can alter the electronic distribution within the molecule and enhance its binding affinity to biological targets. nih.govnih.gov Academic research is rich with studies on variously substituted indazoles, exploring their potential in targeting a range of diseases. nih.govresearchgate.net These investigations often involve the synthesis of libraries of related compounds to establish structure-activity relationships (SAR), which are crucial for rational drug design. nih.gov

Specific Context of 4-fluoro-3-iodo-2H-indazol-7-amine within Indazole Chemistry

The compound this compound is a specific, multiply-substituted indazole derivative. While extensive research on this exact molecule is not widely available in public literature, its structure suggests a role as a valuable intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—a fluorine atom, an iodine atom, and an amine group—on the 2H-indazole core provides multiple points for further chemical modification. The 2H-indazole tautomer, while generally less stable than the 1H form, is a key feature in certain bioactive molecules. The combination of a nucleophilic amine group and two different halogen atoms makes this compound a potentially versatile building block in medicinal chemistry for the development of targeted therapies. The study of similar halo- and amino-substituted indazoles suggests that this compound could be explored for applications in areas such as oncology and inflammatory diseases. nih.govnih.gov

属性

IUPAC Name |

4-fluoro-3-iodo-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FIN3/c8-3-1-2-4(10)6-5(3)7(9)12-11-6/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFQIGBEFPXVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646645 | |

| Record name | 4-Fluoro-3-iodo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-10-1 | |

| Record name | 4-Fluoro-3-iodo-2H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4 Fluoro 3 Iodo 2h Indazol 7 Amine

Mechanistic Investigations of Indazole Formation and Functionalization

The synthesis of the indazole core and its subsequent functionalization involve a variety of sophisticated reaction mechanisms. These range from radical-mediated processes to transition-metal-catalyzed transformations, each offering unique pathways to this important heterocyclic scaffold.

Radical Chain Mechanisms in Indazole Synthesis

Recent studies have shed light on the role of radical chain mechanisms in the synthesis of indazole derivatives. For instance, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been proposed to proceed through a radical chain mechanism. nih.gov In this process, iodine is thought to assist in the hydrogen transfer from the benzylic position to a nitrogen atom. Density Functional Theory (DFT) calculations support this, indicating that a radical chain pathway is energetically favorable. nih.gov

Another example involves the C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. Experimental controls and quantum chemical calculations suggest a plausible radical mechanism for this transformation.

Transition State Analysis in Catalytic Indazole Reactions

Transition metal catalysis is a powerful tool for constructing and functionalizing indazole rings. The mechanisms of these reactions often involve intricate transition states that dictate the reaction's outcome and efficiency.

Rhodium(III)-catalyzed syntheses of indazoles have been a significant area of research. mdpi.com For example, the annulation of azobenzenes with vinylene carbonate to form C3-hydroxymethylated (2H)-indazoles involves the formation of a five-membered rhodacycle intermediate. mdpi.com The reaction is initiated by the C-H activation of the azobenzene, followed by coordination and insertion of the vinylene carbonate. mdpi.com

Similarly, the Rh(III)/Cu(II)-catalyzed [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides to produce 3-acyl-(2H)-indazoles proceeds through sequential aromatic C-H bond activation and cyclization steps. mdpi.com DFT calculations have been employed to analyze the turnover-limiting step in phosphine-mediated reductive cyclizations for 2H-indazole synthesis, identifying the (3+1) cheletropic addition between the phosphine (B1218219) catalyst and a nitroarene substrate as critical. nih.gov

In the context of copper-catalyzed intramolecular Ullmann-type reactions to form fluorinated 1H-indazoles, several mechanisms have been proposed for the key C-N bond formation step. These include oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, sigma bond metathesis, single electron transfer (SET) to form a radical anion, and iodine atom transfer (IAT) to generate an aryl radical. researchgate.net

Intramolecular Cyclization Mechanisms in Indazole Formation

Intramolecular cyclization is a common and efficient strategy for the synthesis of the indazole ring system. These reactions can be promoted by various reagents and catalysts.

One notable example is the rhodium(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters to afford 3-acyl-2H-indazoles. nih.gov Another approach involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones to yield 1H-indazoles. nih.gov

Copper-catalyzed intramolecular Ullmann-type reactions are also widely used. researchgate.netthieme-connect.com For instance, the synthesis of 1-aryl-1H-indazoles can be achieved from o-halogenated aryl aldehydes or ketones and aryl hydrazines through an intermolecular condensation followed by a ligand-free copper-catalyzed intramolecular Ullmann coupling. researchgate.net The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, utilizes a regioselective cyclization of a brominated dichlorobenzonitrile with hydrazine (B178648). chemrxiv.orgmdpi.comchemrxiv.org A plausible mechanism for this transformation involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indazole ring. chemrxiv.org

Reactivity of Halogen and Amine Substituents on the Indazole Ring

The fluorine, iodine, and amine substituents on the 4-fluoro-3-iodo-2H-indazol-7-amine ring system impart specific reactivity patterns, enabling a range of functionalization reactions.

C-H Activation and Functionalization of Indazole Derivatives

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of the indazole core, offering an atom-economical approach to increase molecular complexity. mdpi.comnih.govnih.govrsc.org

Rhodium(III) and Cobalt(III) catalysts have been extensively used for this purpose. nih.govnih.gov For example, Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov The regioselectivity of this reaction can be controlled by both electronic and steric factors of the substituents on the azobenzene. nih.gov Similarly, Cp*Co(III) catalysts can promote the C-H bond functionalization of azobenzenes with aldehydes in a convergent, single-step synthesis of N-aryl-2H-indazoles. nih.gov

Late-stage functionalization of pre-formed 2H-indazoles via C-H activation is also a key strategy. rsc.org This includes the C3-functionalization through transition metal-catalyzed C-H activation or radical pathways, as well as functionalization at the C2'-position of the N-aryl substituent and remote C-H functionalization on the benzene (B151609) ring of the indazole. rsc.org

Activation of Iodoarene Moieties in Indazoles

The iodine atom at the C3-position of the indazole ring is a versatile handle for further chemical modifications, primarily through cross-coupling reactions. The activation of the iodoarene moiety is a key step in these transformations. nih.gov

Iodoarenes can be activated through several pathways, including oxidative activation to hypervalent iodine species, which can then participate in transition-metal-free coupling reactions. nih.govacs.org This approach allows for the arylation of various nucleophiles. nih.gov The relatively low oxidation potential of the iodine atom makes this activation more facile compared to other halogens. nih.govacs.org

The C3-iodo group on the indazole ring can be introduced through direct iodination using reagents like iodine in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate. chim.it N-Iodosuccinimide (NIS) is another effective iodinating agent. chim.it Once installed, this iodo group can participate in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Tautomerism and Isomerization Studies in 2H-Indazole Systems

The indazole core, a bicyclic aromatic heterocycle, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netnih.gov This tautomerism is a critical aspect of indazole chemistry, as it significantly influences the molecule's synthesis, reactivity, physical properties, and biological interactions. nih.gov The position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomeric form. The 1H-indazole, with the hydrogen on the N1 position, is generally the more thermodynamically stable form compared to the 2H-indazole (isoindazole), where the hydrogen is on the N2 position. researchgate.netnih.gov

The relative stability of these tautomers can be influenced by various factors, including the nature and position of substituents on the ring, the solvent, and the physical state (solution or solid). nih.govbgu.ac.il While the 1H form is typically predominant, the 2H tautomer can be stabilized and even become the major form under certain conditions.

Studies on substituted indazoles have provided valuable insights into the dynamics of this tautomeric equilibrium. For instance, research on 2-[(2H-indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione has shown that in a crystalline state, the NH hydrogen atom can be disordered between the N1 and N2 positions. nih.govbgu.ac.il The solvent environment plays a crucial role in determining the dominant tautomeric form in solution. In polar solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer often predominates. nih.govbgu.ac.il Conversely, in less polar solvents, the 2H-tautomer can be stabilized, particularly through the formation of strong intramolecular or intermolecular hydrogen bonds. nih.govbgu.ac.il

For example, it has been demonstrated that 2H-tautomers of 3-substituted indazoles can be stabilized by intermolecular hydrogen bonds, allowing them to persist in aprotic solvents. nih.govbgu.ac.il However, in the presence of water or in the open air, a rapid tautomerization to the more stable 1H form is often observed. nih.govbgu.ac.il The high stability of the 2H form in certain solutions can be attributed to the formation of centrosymmetric dimers, which have been shown by density functional theory (DFT) calculations to be more stable than the corresponding dimers of the 1H tautomer. nih.govbgu.ac.il

The specific substituents on the indazole ring of this compound are expected to influence its tautomeric behavior. The electron-withdrawing nature of the fluorine and iodine atoms, along with the electron-donating amino group, will modulate the electron density distribution in the heterocyclic ring and affect the acidity of the N-H proton and the basicity of the nitrogen atoms. This, in turn, will impact the relative energies of the 1H and 2H tautomers and the equilibrium between them.

The presence of the 7-amino group, in particular, introduces the possibility of intramolecular hydrogen bonding with the N2-H in the 2H-tautomer or with the N1-H in the 1H-tautomer, which could play a significant role in stabilizing one form over the other. The fluoro and iodo substituents will also have an electronic influence on the acidity of the N-H proton, further affecting the tautomeric preference.

While direct experimental data on the tautomerism of this compound is not extensively available in the public domain, the principles derived from studies of other substituted indazoles provide a strong framework for understanding its likely behavior. The interplay of electronic effects from the substituents and the potential for intra- and intermolecular hydrogen bonding will be key determinants of its tautomeric landscape.

Table 1: Tautomeric Preference of a Substituted Indazole in Different Solvents

| Compound | Solvent | Predominant Tautomer | Stabilizing Factor |

| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | DMSO-d6 | 1H-tautomer | Higher solvent polarity |

| 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione | CDCl3 or CD2Cl2 | 2H-tautomer | Strong N-H···O=C intramolecular hydrogen bond |

| (E)-2-[(2H-indazol-3-yl)methylene]-2,3-dihydro-1H-inden-1-one | DMSO or Ethanol | Mixture of 1H and 2H tautomers | - |

This table is based on findings from a study on related indazole derivatives and illustrates the principles of tautomerism that would apply to this compound. Data from nih.govbgu.ac.il.

Computational Chemistry and Theoretical Studies on 4 Fluoro 3 Iodo 2h Indazol 7 Amine and Its Analogues

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations are fundamental to understanding the intricate mechanisms of chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out entire potential energy surfaces, identifying reactants, transition states, intermediates, and products. This allows for the elucidation of reaction pathways, providing a step-by-step view of bond-breaking and bond-forming events.

For the synthesis of complex molecules like indazole derivatives, QM calculations can be used to trace reaction paths forward from reactants to products or, more innovatively, backward from a target compound to predict potential starting materials. nih.gov This "inverse problem" approach is computationally intensive but holds significant promise for discovering novel synthetic routes. nih.gov For instance, studies on the formation of the indazole ring have employed QM methods to investigate proposed mechanisms. Calculations have been used to explore iodine-assisted hydrogen transfer and have revealed that certain synthetic routes proceed through a radical chain mechanism. nih.gov By calculating the energy barriers associated with different potential pathways, researchers can predict the most kinetically and thermodynamically favorable route, thereby optimizing reaction conditions such as temperature, catalysts, and solvents. This predictive power is crucial for efficiently synthesizing substituted indazoles like 4-fluoro-3-iodo-2H-indazol-7-amine.

Density Functional Theory (DFT) Applications in Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to predict the structural and electronic properties of molecules, including indazole derivatives. researchgate.netresearchgate.net DFT calculations are used to determine optimized molecular geometries, bond lengths, and bond angles with high precision, which can be compared with experimental data from techniques like X-ray crystallography. mdpi.com

Beyond structural prediction, DFT is invaluable for understanding chemical reactivity. mdpi.com Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net In a study of 3-carboxamide indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to determine these properties, identifying specific analogues with the largest energy gaps, which correlates to higher stability. researchgate.netnih.gov These calculations help in screening and prioritizing candidate molecules for synthesis based on their predicted electronic behavior. nih.gov

Table 1: DFT-Calculated HOMO-LUMO Energy Gaps for Selected Indazole Analogues (Note: The following interactive table is based on representative data for indazole derivatives as described in research literature. nih.gov)

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics provides a static picture of molecules, molecular modeling and, specifically, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing critical insights into conformational flexibility and intermolecular interactions. nih.gov For indazole derivatives designed as therapeutic agents, MD simulations are essential for evaluating how they bind to and interact with biological targets such as proteins and enzymes. nih.gov

A typical MD study involves placing the indazole derivative (the ligand) into the binding site of a target protein and simulating the system's behavior in a solvated environment for nanoseconds or longer. bohrium.com The stability of the ligand within the binding site is a key indicator of its potential efficacy. researchgate.net Researchers analyze metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex over the simulation time. nih.gov Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations can be applied to the simulation trajectory to estimate the free energy of binding, helping to rank different analogues by their binding affinity. researchgate.net These simulations reveal crucial details about the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex, guiding further structural modifications to enhance binding potency. nih.gov

Structure-Based Computational Design Approaches for Indazole Derivatives

Structure-based drug design (SBDD) leverages knowledge of the three-dimensional structure of a biological target to design potent and selective inhibitors. For the indazole scaffold, SBDD has been a highly successful strategy. nih.govnih.gov The process often begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com

By docking various indazole analogues into the active site of a target like a kinase or histone deacetylase (HDAC), researchers can predict their binding modes and affinities. nih.govsigmaaldrich.com This information is used to build structure-activity relationships (SARs), which correlate specific structural features of the molecules with their biological activity. nih.gov For example, fragment-based drug design, a subset of SBDD, uses small chemical fragments that are then computationally grown or linked together within the target's binding site to create more potent lead compounds. nih.gov This approach has been used to develop novel indazole-based inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and HDACs. nih.govnih.gov The combination of docking, SAR analysis, and MD simulations provides a powerful computational platform for the rational design of next-generation indazole derivatives with optimized therapeutic properties. nih.gov

Structure Activity Relationship Sar Studies of 4 Fluoro 3 Iodo 2h Indazol 7 Amine Derivatives

Impact of Substitution Patterns on Biological Efficacy

The biological activity of indazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Studies on various indazole-based compounds have demonstrated that strategic modifications can lead to significant changes in potency and selectivity. nih.govnih.gov For the 4-fluoro-3-iodo-2H-indazol-7-amine scaffold, the interplay between the halogen atoms at positions 3 and 4 and the amine group at position 7 is central to its interaction with biological targets.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. acs.orgnih.govmdpi.com In the context of the this compound scaffold, the fluorine and iodine atoms play distinct and crucial roles.

The fluorine atom at the C-4 position is a small, highly electronegative substituent. Its presence can significantly alter the electronic properties of the indazole ring, influencing its pKa and ability to participate in hydrogen bonding. Research on other heterocyclic compounds has shown that fluorine substitution can enhance biological activity. researchgate.netnih.gov For instance, in a series of 1H-indazole-3-amine derivatives, the position of fluorine substitution on an attached benzene (B151609) ring had a marked effect on anti-proliferative activity, with a 4-fluoro substituent showing significant potency. nih.gov The electron-withdrawing nature of fluorine can also improve metabolic stability and bioavailability. researchgate.net

The iodine atom at the C-3 position is a large, polarizable halogen. Unlike fluorine, its contribution to biological activity is often driven by steric factors and its ability to form halogen bonds—a specific type of non-covalent interaction with biological macromolecules. The size of the halogen substituent has been shown to be a critical factor for potency in some classes of compounds. nih.govmdpi.com The iodine atom can act as a "heavy atom" anchor, providing strong van der Waals or halogen bonding interactions within a protein's binding pocket, thereby enhancing affinity.

The combined effect of the C-4 fluoro and C-3 iodo groups creates a unique electronic and steric profile that can be exploited for targeted drug design.

Table 1: Impact of Halogen Substitution on Biological Activity (Hypothetical Data) This table presents hypothetical data to illustrate the principles discussed.

| Compound | R1 (C3) | R2 (C4) | Relative Potency |

|---|---|---|---|

| Reference | H | H | 1 |

| Derivative A | H | F | 5 |

| Derivative B | I | H | 12 |

| This compound | I | F | 25 |

The amine group at the C-7 position is a key functional handle that significantly influences the molecule's properties and biological interactions. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in kinases. nih.govmdpi.com Similarly, the C-7 amine in the this compound scaffold can act as a crucial hydrogen bond donor, anchoring the molecule to its biological target.

Modification of this amine group into various derivatives, such as amides, sulfonamides, or substituted amines, offers a powerful strategy for modulating activity. nih.gov Converting the amine to an amide, for instance, can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and larger substituent groups, which can probe deeper into a binding pocket. nih.gov These modifications can also fine-tune the molecule's solubility, lipophilicity, and metabolic stability. Studies on 6-substituted aminoindazole derivatives have shown that N-alkylation and N-acylation can lead to potent anti-proliferative agents. nih.gov

Table 2: Influence of C-7 Amine Derivatization on Biological Activity (Hypothetical Data) This table presents hypothetical data to illustrate the principles discussed.

| Compound | C-7 Substituent | Target Affinity (IC50, nM) |

|---|---|---|

| Parent Amine | -NH2 | 50 |

| Amide Derivative | -NHC(O)CH3 | 25 |

| Sulfonamide Derivative | -NHSO2CH3 | 30 |

| N-Methyl Derivative | -NHCH3 | 45 |

| N-Benzyl Derivative | -NHCH2Ph | 15 |

Attaching various alkyl, aryl, or heteroaryl groups to the indazole core or its functional groups is a common strategy to explore and optimize biological activity. nih.govnih.gov These modifications can impact potency by introducing new interactions (e.g., hydrophobic, pi-stacking) with the target protein.

Alkyl modifications , such as adding methyl or ethyl groups, can probe small hydrophobic pockets within the binding site. However, the effect depends on the position of substitution; in some indazole series, the absence of a methyl group at the C-3 position favored smaller alkyl groups for anti-proliferative activity. nih.gov

Aryl modifications , such as adding a phenyl or substituted phenyl ring, can lead to significant gains in potency through pi-stacking and hydrophobic interactions. nih.gov The substitution pattern on the aryl ring itself is also critical. For example, adding electron-withdrawing groups like trifluoromethyl can enhance efficacy. nih.gov

Heteroaryl modifications introduce rings containing atoms like nitrogen, oxygen, or sulfur (e.g., pyridine, pyrimidine). These can act as hydrogen bond acceptors or donors, improving both affinity and pharmacokinetic properties. nih.gov Introducing a piperazine (B1678402) moiety, for example, has been shown to enhance solubility and bioavailability in some drug candidates. nih.gov

Correlation of Electronic and Steric Parameters with Biological Responses

The biological activity of this compound derivatives is governed by a complex interplay of electronic and steric factors. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies often aim to correlate these physicochemical parameters with observed biological responses.

Electronic parameters , such as the Hammett constant (σ) or pKa, describe the electron-donating or electron-withdrawing nature of substituents. The electronegative fluorine at C-4 and the amine at C-7 significantly influence the electron density distribution across the indazole ring system, affecting its binding to protein targets.

Steric parameters , like molar refractivity (MR) or Taft's steric parameter (Es), quantify the size and shape of substituents. The bulky iodine atom at C-3 exerts a strong steric influence. In many cases, steric bulk is a determining factor for activity, where a substituent's size must be optimal to fit within the constraints of a binding pocket. nih.govmdpi.com For instance, research on some flavonoid series showed that as the size of the halogen substituent increased from fluorine to iodine, the inhibitory properties improved, suggesting that size was a more dominant factor than electronics. nih.gov A parabolic model has also been used to relate the inhibition of nitric oxide synthase (NOS) by indazoles to interaction energies, which are a function of both electronic and steric properties. nih.gov

Design Principles for Optimized Indazole-Based Bioactive Compounds

Based on SAR studies of indazole derivatives, several key design principles emerge for developing optimized bioactive compounds from the this compound scaffold: nih.govnih.govresearchgate.net

Scaffold Hopping and Molecular Hybridization : Combining the indazole core with other known pharmacophores or privileged fragments is a proven strategy. nih.govresearchgate.net This can involve linking the C-7 amine to other heterocyclic systems known to have favorable drug-like properties.

Fragment-Based Growth : Utilizing the core scaffold as a starting point, small fragments can be "grown" from key positions (like the C-7 amine) to probe the topology of the target's binding site. This approach was successfully used to develop fibroblast growth factor receptor (FGFR) inhibitors from an indazole fragment. nih.gov

Exploitation of Specific Interactions : The design should aim to maximize specific, high-affinity interactions. This includes leveraging the C-7 amine for hydrogen bonding, the C-3 iodine for potent halogen bonding, and appended aryl rings for pi-stacking interactions.

Fine-Tuning Physicochemical Properties : Modifications should be guided not only by potency but also by the need to optimize absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing polar groups like piperazine can enhance solubility. nih.gov Lipinski's Rule of Five and other drug-likeness filters are often applied in the design process to guide modifications. nih.gov

By systematically applying these principles, the this compound scaffold can serve as a versatile starting point for the rational design of novel and potent therapeutic agents.

Preclinical Biological Evaluation of 4 Fluoro 3 Iodo 2h Indazol 7 Amine Derivatives

In Vitro Cellular Assays

The in vitro evaluation of indazole derivatives has demonstrated a wide range of biological activities, from direct cytotoxicity against cancer cells to specific enzyme inhibition and immunomodulatory effects.

Derivatives of the indazole scaffold have been widely tested for their anti-proliferative effects against various human cancer cell lines.

One study detailed the synthesis of 1H-indazole-3-amine derivatives and evaluated their inhibitory activities against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.govmdpi.com Among the synthesized compounds, one derivative, designated as 6o , showed a particularly promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. nih.govmdpi.com This compound also exhibited good selectivity when tested against normal human embryonic kidney cells (HEK-293), with an IC₅₀ of 33.2 µM. nih.govmdpi.com

Another series of indazole derivatives was designed, and their anti-proliferative activity was screened. rsc.org Compound 2f from this series demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org Treatment of the 4T1 breast cancer cell line with compound 2f effectively inhibited cell proliferation and colony formation. rsc.org

Furthermore, a novel series of 2-phenyl-2H-indazole-7-carboxamides were developed as inhibitors of poly(ADP-ribose)polymerase (PARP). nih.gov The lead compound, MK-4827 , was found to inhibit the proliferation of cancer cells with mutant BRCA-1 and BRCA-2 genes, showing CC₅₀ values in the range of 10-100 nM. nih.gov

Table 1: Anti-proliferative Activity of Selected Indazole Derivatives

| Compound | Cell Line | Assay Type | Activity (IC₅₀/CC₅₀) | Reference |

|---|---|---|---|---|

| 6o | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 µM | nih.gov, mdpi.com |

| 6o | HEK-293 (Normal Kidney) | MTT | 33.2 µM | nih.gov, mdpi.com |

| 2f | Various Cancer Cell Lines | Proliferation | 0.23–1.15 μM | rsc.org |

| MK-4827 | BRCA-1/2 Mutant Cancer Cells | Proliferation | 10-100 nM | nih.gov |

The anti-proliferative effects of indazole derivatives are often linked to their ability to disrupt the normal progression of the cell cycle.

For the 1H-indazole-3-amine derivative 6o , cell cycle analysis was performed using propidium (B1200493) iodide (PI) staining in K562 cells. nih.gov Following treatment with compound 6o for 24 hours, a dose-dependent increase in the G0/G1 phase cell population was observed, rising from 29.4% in the control group to 41.1% at the highest concentration tested. nih.gov This was accompanied by a significant decrease in the proportion of cells in the S phase, indicating that the compound exerts its antitumor properties by inducing G0/G1 cell cycle arrest. nih.gov

Similarly, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, 10q , which features an indazole core, was also shown to induce cell cycle arrest. nih.gov

A primary mechanism of action for many indazole derivatives is the inhibition of key enzymes involved in cell signaling and immune response, particularly protein kinases and indoleamine 2,3-dioxygenase 1 (IDO1).

Kinase Inhibition: The indazole scaffold is recognized as an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors. nih.gov

Haspin Kinase: Indazole-based compounds have emerged as potent inhibitors of Haspin, a protein kinase that is a promising target for cancer therapy. researchgate.nettandfonline.com Fusing an indazole with a quinoline (B57606) to create a 3H-pyrazolo[4,3-f]quinoline core has led to the discovery of dual FLT3/haspin inhibitors. nih.gov N1-benzoylated 5-(4-pyridinyl)indazole-based derivatives have also been developed, with compound 19 showing high selectivity for Haspin with an IC₅₀ of 0.155 μM. researchgate.net

FLT3: Targeting FMS-like tyrosine kinase 3 (FLT3) is a key strategy for acute myeloid leukemia (AML). nih.gov A series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives were developed to overcome FLT3 resistance mutations. Compound 10q from this series exhibited potent inhibitory activity against FLT3-ITD-positive AML cells and also showed efficacy against various resistance-conferring mutations. nih.gov

PARP: As mentioned previously, 2-phenyl-2H-indazole-7-carboxamides were developed as potent inhibitors of PARP-1 and PARP-2. The clinical candidate MK-4827 displayed IC₅₀ values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively. nih.gov

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion, making it an attractive target for cancer immunotherapy. researchgate.netbohrium.com

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). bohrium.com Compound 35 from this series was the most potent IDO1 inhibitor, with an IC₅₀ of 0.74 μM in an enzymatic assay and 1.37 μM in a HeLa cell-based assay. bohrium.com

Other research has identified novel 1,3-dimethyl-6-amino-1H-indazole derivatives as IDO1 inhibitors. Compound 7 in this series was found to suppress IDO1 expression in a concentration-dependent manner in hypopharyngeal carcinoma cells. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 19 | Haspin Kinase | 0.155 µM | researchgate.net |

| MK-4827 | PARP-1 | 3.8 nM | nih.gov |

| MK-4827 | PARP-2 | 2.1 nM | nih.gov |

| 35 | IDO1 (enzymatic) | 0.74 µM | bohrium.com |

| 35 | IDO1 (HeLa cells) | 1.37 µM | bohrium.com |

| 35 | TDO (enzymatic) | 2.93 µM | bohrium.com |

The immunomodulatory properties of indazole derivatives are prominently highlighted by their activity as IDO1 inhibitors. IDO1 is an immunosuppressive enzyme overexpressed by many tumors to create an environment of immune tolerance. researchgate.netbohrium.com By inhibiting IDO1, these compounds can restore T-cell proliferation and function, thereby reactivating an anti-tumor immune response.

The derivative 35 , a dual IDO1/TDO inhibitor, was shown to significantly decrease interferon-gamma (IFNγ)-induced IDO1 expression in a concentration-dependent manner, confirming its immunomodulatory potential at a cellular level. bohrium.com Similarly, the 1,3-dimethyl-6-amino-1H-indazole derivative 7 was designed as an IDO1 inhibitor to re-activate the anticancer immune response. nih.gov These findings underscore the potential for indazole-based compounds to function as cancer immunotherapeutic agents.

In Vivo Preclinical Models for Efficacy Assessment

Several indazole derivatives have progressed to in vivo testing, demonstrating anti-tumor efficacy in various preclinical cancer models.

The 4,6-substituted-1H-indazole derivative 35 , a dual IDO1/TDO inhibitor, exhibited in vivo antitumor activity in a CT26 colon carcinoma xenograft model. bohrium.com

The PARP inhibitor MK-4827 was well-tolerated in vivo and demonstrated efficacy as a single agent in a xenograft model using BRCA-1 deficient cancer cells. nih.gov

The indazole derivative 2f was shown to suppress tumor growth in a 4T1 breast cancer mouse model without causing obvious side effects. rsc.org

The potent FLT3 inhibitor 10q demonstrated significant antitumor potency in an MV4-11 AML xenograft model and was also effective in mouse models of resistant disease, including MV4-11/AC220R and BaF3-FLT3-ITD-D835I models. nih.gov

These in vivo studies provide strong evidence that the biological activities observed in vitro for various indazole derivatives translate into meaningful anti-tumor efficacy in preclinical settings.

Animal Models of Disease (e.g., Inflammatory Diseases, Cancer)

Preclinical studies utilizing animal models are crucial for evaluating the in vivo efficacy of new chemical entities. For the indazole scaffold, these studies have primarily centered on cancer, with some exploration into inflammatory conditions.

In the realm of oncology, a notable study investigated a series of indazole derivatives in a murine 4T1 breast cancer model. nih.gov One particular derivative, compound 2f, demonstrated the ability to suppress tumor growth in vivo. nih.gov This finding is significant as it establishes a proof-of-concept for the anti-tumorigenic potential of the indazole core structure in a living organism.

While specific animal model data for 4-fluoro-3-iodo-2H-indazol-7-amine in inflammatory diseases is not yet available, the known role of indazole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) suggests potential efficacy in models of inflammation. nih.gov For instance, other novel chemical derivatives have been shown to reduce paw edema in carrageenan-induced inflammation models in mice, a standard preclinical assay for acute inflammation. nih.gov

Mechanistic Insights into Biological Activity at the Molecular Level

Understanding the molecular mechanisms by which a compound exerts its biological effects is a cornerstone of drug discovery. For indazole derivatives, research has begun to illuminate the specific proteins and signaling pathways they interact with.

Target Identification and Validation

The indazole nucleus is a recognized scaffold in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling and are often dysregulated in diseases like cancer. Computational predictions for some indazole derivatives, such as compound 2f, have pointed towards tyrosine kinases as potential molecular targets. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov

Furthermore, various indazole derivatives have been synthesized and evaluated for their inhibitory activity against a range of protein targets. These include:

Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole-based derivatives have shown inhibitory activity against FGFR1-3. nih.gov

Receptor Tyrosine Kinases (RTKs): Multi-target inhibitors based on the indazole scaffold have demonstrated potent inhibition of VEGFR-2, Tie-2, and EphB4. nih.gov

Cyclooxygenase-2 (COX-2): Some indazole derivatives have been identified as inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov

Signaling Pathway Modulation

The anti-cancer effects of indazole derivatives appear to be mediated through the modulation of key signaling pathways that control cell survival, proliferation, and death.

Research on indazole derivative 2f in 4T1 breast cancer cells revealed its ability to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. nih.gov This was evidenced by several key observations at the molecular level:

Upregulation of Pro-Apoptotic Proteins: Treatment with the derivative led to an increase in the levels of cleaved caspase-3 and Bax. nih.gov Caspase-3 is a critical executioner caspase in apoptosis, while Bax promotes apoptosis by permeabilizing the mitochondrial outer membrane.

Downregulation of Anti-Apoptotic Proteins: A corresponding decrease in the anti-apoptotic protein Bcl-2 was observed. nih.gov The balance between pro- and anti-apoptotic proteins like Bax and Bcl-2 is crucial in determining a cell's fate.

Mitochondrial Dysfunction: The compound was found to decrease the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS). nih.gov These events are characteristic of mitochondria-mediated apoptosis.

Inhibition of Metastasis-Related Proteins: The derivative also reduced the levels of matrix metalloproteinase-9 (MMP9) and increased its endogenous inhibitor, TIMP2, suggesting an ability to interfere with cancer cell invasion and metastasis. nih.gov

Another study on a different indazole derivative, compound 6o, in chronic myeloid leukemia cells (K562) also pointed to the induction of apoptosis. nih.gov Mechanistically, this was linked to the inhibition of Bcl-2 family members and potential modulation of the p53/MDM2 pathway. nih.gov

The following table provides a summary of the observed effects of representative indazole derivatives on various molecular targets and signaling pathways.

| Derivative | Cell Line/Model | Observed Effect | Potential Target/Pathway | Reference |

| Compound 2f | 4T1 Breast Cancer | Inhibition of proliferation, migration, and invasion; Induction of apoptosis; Suppression of in vivo tumor growth | Tyrosine Kinases (predicted); Mitochondrial Apoptosis Pathway (Caspase-3, Bax, Bcl-2); MMP9/TIMP2 | nih.gov |

| Compound 6o | K562 Leukemia | Inhibition of proliferation; Induction of apoptosis | Bcl-2 Family; p53/MDM2 Pathway | nih.gov |

| General Indazole Derivatives | - | Inhibition of FGFR1-3 | FGFR Kinases | nih.gov |

| General Indazole Derivatives | - | Inhibition of VEGFR-2, Tie-2, EphB4 | Receptor Tyrosine Kinases | nih.gov |

| General Indazole Derivatives | - | Inhibition of COX-2 | COX-2 Pathway | nih.gov |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Highly Functionalized Indazoles

The efficient and regioselective synthesis of polysubstituted indazoles like 4-fluoro-3-iodo-2H-indazol-7-amine is paramount for advancing their study. While classical methods for indazole synthesis exist, the development of novel, more versatile pathways is a critical area of future research.

A promising approach involves the late-stage functionalization of the indazole core via C-H activation. nih.gov This strategy allows for the direct introduction of substituents onto the pre-formed heterocyclic system, offering a more atom-economical and efficient route compared to traditional multi-step syntheses that build the ring from substituted precursors. Research into transition-metal-catalyzed C-H functionalization, particularly at the C4, C5, C6, and C7 positions of the benzene (B151609) ring portion of the indazole, will be instrumental. nih.gov

Furthermore, the regioselective synthesis of 2H-indazoles remains a challenge, as the 1H-tautomer is often the thermodynamically more stable product. nih.gov The development of mild, one-pot condensation and cyclization reactions, such as the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, can provide selective access to 2H-indazoles. nih.gov For a molecule like this compound, a potential synthetic route could be envisioned starting from a suitably substituted 2-nitrobenzonitrile, followed by cyclization with hydrazine (B178648). The synthesis of the related compound, 7-bromo-4-chloro-1H-indazol-3-amine, from 2,6-dichlorobenzonitrile (B3417380) highlights the feasibility of this approach. acs.orgresearchgate.net

Future synthetic efforts should also focus on the development of robust methods for the introduction of the iodine and fluorine atoms with high regioselectivity. Iodination can often be achieved using iodine in the presence of a base, while fluorination may require more specialized reagents and conditions. nih.gov

Table 1: Potential Synthetic Strategies for Highly Functionalized Indazoles

| Strategy | Description | Potential Advantages | Key Research Focus |

| Late-Stage C-H Functionalization | Direct introduction of functional groups onto a pre-formed indazole scaffold using transition metal catalysis. nih.gov | High atom economy, reduced step count, access to novel derivatives. | Development of catalysts for regioselective functionalization of the indazole benzene ring. |

| Regioselective Cyclization | One-pot reactions, such as the Cadogan reductive cyclization, to favor the formation of the 2H-indazole tautomer. nih.gov | Control over tautomeric form, operational simplicity. | Optimization of reaction conditions for diverse and highly substituted substrates. |

| Halogenation Strategies | Development of selective methods for the introduction of iodine and fluorine at specific positions. nih.gov | Access to key intermediates for cross-coupling reactions and modulation of electronic properties. | Exploring novel and safer halogenating agents and catalytic systems. |

| Scaffold Hopping from Substituted Benzonitriles | Synthesis of the indazole ring from readily available and highly functionalized benzonitrile (B105546) precursors. acs.orgresearchgate.net | Convergent synthesis, access to a wide range of substitution patterns. | Investigation of the scope and limitations of cyclization reactions with various substituted benzonitriles. |

Advanced SAR Studies and Rational Drug Design for Enhanced Selectivity and Potency

The substituents on the this compound scaffold are ripe for systematic Structure-Activity Relationship (SAR) studies. Understanding how each substituent contributes to biological activity is crucial for designing next-generation compounds with improved potency and selectivity.

The 4-fluoro substituent can influence the molecule's electronic properties, pKa, and metabolic stability. Its impact on binding affinity and selectivity should be systematically investigated by comparing it with other halogen and alkyl groups at this position. The 7-amino group provides a site for hydrogen bonding and can be further functionalized to explore interactions with specific target proteins.

Rational drug design, aided by computational modeling and structural biology, will be instrumental in guiding these SAR studies. nih.gov By obtaining crystal structures of target proteins in complex with indazole ligands, researchers can visualize key binding interactions and design modifications to enhance these interactions. Molecular docking simulations can be used to predict the binding modes of new virtual compounds and prioritize their synthesis. nih.gov

Table 2: Key Areas for SAR Exploration of this compound Derivatives

| Position | Current Substituent | Potential Modifications | Rationale for Exploration |

| C3 | Iodo | Aryl, heteroaryl, alkyl, amino, and other groups via cross-coupling. | The 3-position is often crucial for target engagement and can be readily diversified. |

| C4 | Fluoro | Other halogens (Cl, Br), methyl, methoxy, cyano. | To modulate electronic properties, lipophilicity, and metabolic stability. |

| N7 | Amino | Acylation, alkylation, sulfonylation to form amides, ureas, sulfonamides. | To probe for additional hydrogen bonding interactions and alter physicochemical properties. |

| N2 | Hydrogen | Alkylation, arylation. | To investigate the influence of the N2-substituent on the overall conformation and target interaction. |

Application of Indazole Scaffolds in Emerging Therapeutic Areas

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties. nih.gov Future research should focus on exploring the potential of this compound and its derivatives in emerging therapeutic areas.

One such area is the inhibition of protein kinases, which are often dysregulated in cancer and other diseases. Many successful kinase inhibitors, such as axitinib (B1684631) and pazopanib, feature an indazole core. nih.gov The unique substitution pattern of this compound could confer selectivity for specific kinases that are currently underexplored as drug targets.

Another emerging area is the targeting of epigenetic modulators, such as histone deacetylases (HDACs) and methyltransferases. The indazole scaffold has shown promise in this area, and the specific functionalities of the title compound could be leveraged to design potent and selective epigenetic drugs.

Furthermore, the growing concern of antimicrobial resistance necessitates the discovery of novel antibacterial and antiviral agents. Indazole derivatives have demonstrated activity against various pathogens. researchgate.net The unique electronic and steric properties of this compound could lead to the development of new anti-infectives with novel mechanisms of action.

Finally, there is growing interest in the application of indazole derivatives in treating neurodegenerative diseases and metabolic disorders. researchgate.net Exploring the activity of this compound class against targets relevant to these conditions could open up new therapeutic avenues.

Development of Indazole-Based Chemical Probes and Research Tools

Beyond their therapeutic potential, highly functionalized indazoles like this compound can be developed into valuable chemical probes and research tools. These probes are essential for elucidating complex biological pathways and validating new drug targets.

The 3-iodo group is particularly well-suited for the attachment of reporter tags, such as fluorophores, biotin, or photoaffinity labels, through cross-coupling reactions. This would allow for the creation of probes for use in a variety of applications, including:

Fluorescence microscopy: To visualize the subcellular localization of the target protein.

Pull-down assays: To identify the protein targets of the indazole compound.

Target engagement studies: To confirm that the compound is binding to its intended target in living cells.

The development of selective and potent indazole-based inhibitors for specific enzymes or receptors can also provide valuable tools for basic research. For instance, a highly selective kinase inhibitor based on this scaffold could be used to dissect the specific roles of that kinase in cellular signaling pathways.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govbohrium.commednexus.org The integration of these technologies into indazole research can accelerate progress in several key areas.

De Novo Drug Design: Generative AI models can be trained on existing libraries of active indazole compounds to design novel molecules with optimized properties. These models can explore a vast chemical space and propose new structures that are more likely to be potent and selective.

Predictive Modeling: Machine learning algorithms can be used to build predictive models for various properties of indazole derivatives, such as their biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov These models can be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. nih.govtechniques-ingenieur.frmdpi.com

Synthesis Planning: AI algorithms can assist in the design of efficient synthetic routes for complex indazole derivatives, including identifying optimal starting materials and reaction conditions.

By embracing these computational approaches, researchers can significantly enhance the efficiency and effectiveness of the entire discovery and development pipeline for novel indazole-based compounds.

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 4-fluoro-3-iodo-2H-indazol-7-amine?

A multistep synthesis typically involves:

- Fluorination and iodination : Sequential halogenation under controlled conditions (e.g., using Selectfluor® for fluorination and N-iodosuccinimide for iodination) to achieve regioselectivity .

- Amine protection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during functionalization .

- Purification : Column chromatography or recrystallization to isolate the target compound, with purity verified via HPLC (high-performance liquid chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the indazole scaffold, fluorine, iodine positions, and amine functionality .

- Mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- X-ray crystallography : For resolving ambiguities in substituent positioning, especially when steric effects distort NMR data .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 40°C, monitoring degradation via UV-Vis spectroscopy or LC-MS .

- Thermogravimetric analysis (TGA) : To determine decomposition thresholds and hygroscopicity .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural elucidation?

- Refinement with SHELX : Use SHELXL for high-resolution crystallographic refinement to resolve positional uncertainties (e.g., fluorine vs. iodine occupancy in the lattice) .

- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate proposed conformers .

- Dynamic NMR experiments : Probe temperature-dependent shifts to identify fluxional behavior that may explain discrepancies .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving the iodine substituent?

- Preactivation of the boronic partner : Use pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to enhance stability and reactivity .

- Catalyst screening : Test Pd(PPh), XPhos Pd G3, or NiCl(dppf) for efficiency in iodine displacement .

- Microwave-assisted synthesis : Reduce reaction times and improve yields under controlled temperature/pressure conditions .

Q. How can researchers address low yields in the final amination step?

- Solvent optimization : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance nucleophilicity and solubility .

- Protecting group alternatives : Replace Boc with acetyl or benzyl groups to reduce steric hindrance during deprotection .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What computational approaches predict the compound’s reactivity in biological systems?

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite, focusing on halogen-bonding motifs .

- ADMET profiling : Use SwissADME or ADMETlab to estimate bioavailability, metabolic stability, and toxicity .

- QM/MM simulations : Combine quantum mechanics and molecular mechanics to model reaction pathways in enzyme active sites .

Methodological Considerations

- Data reproducibility : Always cross-validate synthetic protocols with multiple batches and independent characterization (e.g., NMR by two analysts) .

- Contradictory results : Maintain detailed reaction logs (temperature, solvent purity, catalyst lot) to trace variability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。